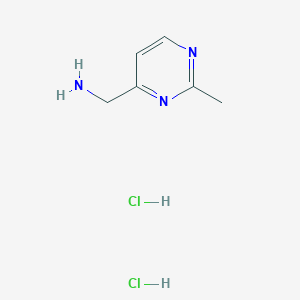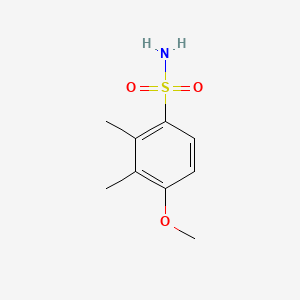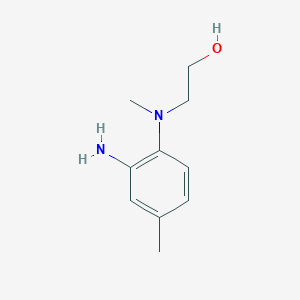
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride
Descripción general
Descripción
“(2-Methylpyrimidin-4-yl)methylamine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 and a molecular weight of 196.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 2-position with a methyl group and at the 4-position with a methylamine group .Physical And Chemical Properties Analysis
This compound is an oil and is stored at a temperature of -10 degrees . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Intermediates
Pyrimidine derivatives are integral in synthesizing a range of compounds with pharmaceutical importance. For example, the synthesis process of 4,6-dihydroxy-2-methylpyrimidine, a precursor in both the pharmaceutical and explosive industries, demonstrates the compound's versatility. The economic production processes developed for such derivatives underscore their potential in creating high-value products (Patil, Jadhav, Radhakrishnan, & Soman, 2008) (source).
Process Chemistry and Optimization
The chemical synthesis of pyrimidine derivatives like 4,6-dichloro-2-methylpyrimidine, vital for manufacturing synthetic anticancer drugs like dasatinib, highlights the process chemistry's role. Research into the optimal conditions for synthesis and chlorination processes aims to enhance yield and efficiency, showcasing the compound's utility in drug development (Guo Lei-ming, 2012) (source).
Advanced Chemical Synthesis Techniques
Further studies explore innovative synthesis methods for related pyrimidine compounds, such as 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate for Vitamin B1 production. These scalable syntheses methods provide a foundation for industrial-scale production, reflecting the compound's importance in vitamin synthesis (Lei Zhao, Xiaodong Ma, & Fener Chen, 2012) (source).
Molecular Structure and Pharmacological Applications
The molecular structure analysis of pyrimidine derivatives extends to their pharmacological applications, as seen in the case of a specific derivative acting as an alpha-2-imidazoline receptor agonist with potential antihypertensive benefits. This kind of research not only sheds light on the compound's structural properties but also its relevance in developing new therapeutic agents (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019) (source).
Crystallography and Non-Covalent Interaction Studies
Investigations into the crystal structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers provide insights into conformational differences and hydrogen-bonding interactions. Such studies are crucial for understanding the structural basis of the compound's reactivity and potential applications in material science and drug design (Odell, McCluskey, Failes, & Tiekink, 2007) (source).
Safety And Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
(2-methylpyrimidin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-8-3-2-6(4-7)9-5;;/h2-3H,4,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUNUNWGFIFNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpyrimidin-4-yl)methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{[(2-Thienylmethyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1438258.png)
![Benzyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B1438260.png)
![2-[Butyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1438262.png)



![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)


![1-[2-Fluoro-6-(1-phenylethoxy)phenyl]ethan-1-one](/img/structure/B1438274.png)
